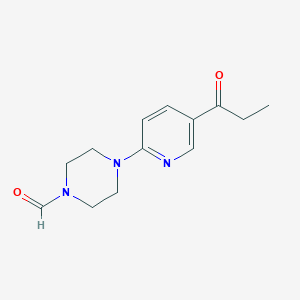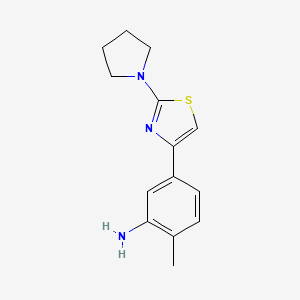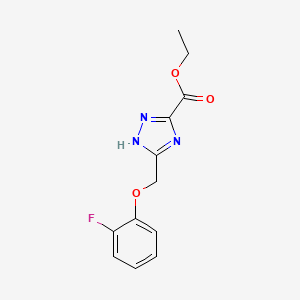
2-(3,4-Dichlorophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dichlorophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylicacid is a complex organic compound known for its diverse applications in various scientific fields. This compound features a pyridazine ring substituted with a 3,4-dichlorophenyl group, a methyl group, and a carboxylic acid group. Its unique structure allows it to participate in a variety of chemical reactions, making it valuable in synthetic chemistry and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylicacid typically involves multi-step organic reactions. One common method starts with the reaction of 3,4-dichlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate undergoes cyclization with hydrazine hydrate to form the pyridazine ring. The final step involves the oxidation of the resulting compound to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4-Dichlorophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The presence of the dichlorophenyl group allows for nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
2-(3,4-Dichlorophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylicacid has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research explores its potential as a pharmaceutical intermediate, contributing to the development of new drugs.
Industry: It is used in the synthesis of agrochemicals, dyes, and other industrial products.
Mécanisme D'action
The mechanism of action of 2-(3,4-Dichlorophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylicacid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, disrupting biological pathways and exerting its effects. For instance, it may inhibit photosynthesis in plants by blocking electron flow in photosystem II, similar to the action of certain herbicides .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dichlorophenylhydrazine hydrochloride: Shares the dichlorophenyl group but differs in its overall structure and reactivity.
2,4-Dichlorophenoxyacetic acid: Another dichlorophenyl compound with herbicidal properties, but with a different mechanism of action and applications.
Uniqueness
2-(3,4-Dichlorophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylicacid is unique due to its pyridazine ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific synthetic and industrial applications that similar compounds may not fulfill.
Propriétés
Formule moléculaire |
C12H8Cl2N2O3 |
|---|---|
Poids moléculaire |
299.11 g/mol |
Nom IUPAC |
2-(3,4-dichlorophenyl)-6-methyl-3-oxopyridazine-4-carboxylic acid |
InChI |
InChI=1S/C12H8Cl2N2O3/c1-6-4-8(12(18)19)11(17)16(15-6)7-2-3-9(13)10(14)5-7/h2-5H,1H3,(H,18,19) |
Clé InChI |
URQGWBBJAGZDQQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=O)C(=C1)C(=O)O)C2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-(2-Aminobenzo[d]thiazol-6-yl)-2-phenoxyacetamide](/img/structure/B11796688.png)




![2-(4-Chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-5-yl)ethanol](/img/structure/B11796710.png)
![5-(4-Fluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11796715.png)

![2-Bromo-N,N-dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B11796726.png)
